2-oxo-2-(3,4,5-trimethoxyphenyl)acetic Acid

Description

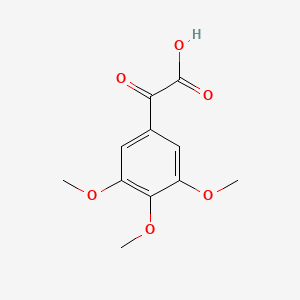

2-Oxo-2-(3,4,5-trimethoxyphenyl)acetic acid (CAS: 88755-16-2) is a specialized organic compound with the molecular formula C₁₁H₁₂O₆ and a molecular weight of 240.21 g/mol. Its structure features a ketone group adjacent to a carboxylic acid moiety, linked to a 3,4,5-trimethoxyphenyl ring. This unique arrangement confers reactivity at both the α-keto and carboxylic acid groups, enabling diverse applications in organic synthesis and drug discovery .

Properties

IUPAC Name |

2-oxo-2-(3,4,5-trimethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O6/c1-15-7-4-6(9(12)11(13)14)5-8(16-2)10(7)17-3/h4-5H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADJHQSUVNTXES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456257 | |

| Record name | 2-oxo-2-(3,4,5-trimethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88755-16-2 | |

| Record name | 3,4,5-Trimethoxybenzoylformic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088755162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-oxo-2-(3,4,5-trimethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2-(3,4,5-trimethoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHOXYBENZOYLFORMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THGZLD5D16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(3,4,5-trimethoxyphenyl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.

Oxidation: The aldehyde group is oxidized to a carboxylic acid using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Formation of Oxoacetic Acid: The carboxylic acid is then converted to the oxoacetic acid derivative through a series of reactions involving intermediates such as esters or acid chlorides.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(3,4,5-trimethoxyphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 2-hydroxy-2-(3,4,5-trimethoxyphenyl)acetic acid.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

Oxidation: More oxidized derivatives such as carboxylic acids or ketones.

Reduction: 2-hydroxy-2-(3,4,5-trimethoxyphenyl)acetic acid.

Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential

Research indicates that 2-oxo-2-(3,4,5-trimethoxyphenyl)acetic acid is being investigated for its potential therapeutic effects. It has shown promise in drug formulations aimed at treating inflammation and pain relief. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further exploration in medicinal chemistry .

Anticancer Activity

Studies have identified its derivatives as having antiproliferative activity against various cancer cell lines. For instance, compounds derived from this compound displayed significant growth inhibition in human cancer cells, suggesting its potential role as an anticancer agent .

Natural Product Synthesis

Key Intermediate

In organic synthesis, this compound serves as a crucial intermediate for synthesizing various natural products. Its unique structure facilitates complex organic reactions, enhancing the efficiency of producing bioactive compounds . Researchers utilize it to streamline synthetic pathways in the development of pharmaceuticals and agrochemicals.

Biochemical Research

Enzyme Interaction Studies

The compound is utilized in biochemical research to study enzyme interactions and metabolic pathways. Its role in cellular processes provides insights into the mechanisms underlying various biological functions and diseases . This research contributes to a better understanding of how certain enzymes operate and how they can be targeted therapeutically.

Cosmetic Formulations

Antioxidant Properties

Due to its antioxidant properties, this compound is increasingly incorporated into skincare products. It helps protect against oxidative stress and improves skin health by neutralizing free radicals . This application highlights the compound's versatility beyond traditional pharmaceutical uses.

Agricultural Applications

Eco-friendly Pesticides

The compound is also being explored for its potential use in developing eco-friendly pesticides. Its effectiveness in pest control aligns with sustainable agricultural practices aimed at reducing chemical inputs while maintaining crop yields .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Potential therapeutic effects for inflammation and pain relief; anticancer activity against cell lines. |

| Natural Product Synthesis | Key intermediate for synthesizing bioactive compounds; enhances efficiency in organic reactions. |

| Biochemical Research | Studies on enzyme interactions and metabolic pathways; contributes to understanding cellular processes. |

| Cosmetic Formulations | Antioxidant properties beneficial for skincare products; protects against oxidative stress. |

| Agricultural Applications | Investigated for use in eco-friendly pesticides; supports sustainable agriculture practices. |

Mechanism of Action

The mechanism of action of 2-oxo-2-(3,4,5-trimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, or gene expression. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

- Synthesis : Frequently synthesized via condensation reactions, such as the coupling of 3,4,5-trimethoxybenzaldehyde with glyoxylic acid derivatives .

- Applications : Acts as a precursor for bioactive molecules, including antiproliferative agents , enzyme inhibitors , and herbicidal compounds .

- Safety : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), necessitating careful handling .

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Biological Activity

2-Oxo-2-(3,4,5-trimethoxyphenyl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound exhibits significant biochemical interactions. It is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can disrupt microtubule formation, leading to impaired cellular functions and ultimately affecting cell proliferation and survival.

Cellular Effects

The compound influences various cellular processes by modulating cell signaling pathways and gene expression. Notably, it inhibits the activity of platelet-derived growth factor receptor β (PDGFR-β), which is involved in cell growth and survival. This inhibition can lead to reduced proliferation of certain cancer cells.

The molecular mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound binds to specific enzymes, leading to their inhibition or activation.

- Receptor Interaction : It interacts with cellular receptors that modulate growth and survival pathways.

- Gene Regulation : The compound can influence gene expression patterns involved in apoptosis and cell cycle regulation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown moderate to good activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Additionally, it has demonstrated antifungal activity against Candida albicans and Fusarium oxysporum with MIC values ranging from 16.69 to 222.31 µM .

Anticancer Activity

The compound's anticancer potential has been evaluated through various assays on human cancer cell lines such as HepG2 (liver), HT-29 (colon), and MCF-7 (breast). In vitro studies indicate that it exhibits cytotoxic effects against these cancer cells:

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG2 | Varies by study |

| HT-29 | Varies by study |

| MCF-7 | Varies by study |

The specific mechanisms of action in cancer cells include apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several research studies have focused on the biological activities of this compound:

- Antimicrobial Studies : A comprehensive evaluation of various synthesized derivatives revealed that those with the trimethoxyphenyl group exhibited enhanced antimicrobial properties compared to simpler analogs .

- Cytotoxicity Assays : In vitro cytotoxicity assays have demonstrated that derivatives of the compound significantly inhibit the growth of cancer cells while showing minimal toxicity to normal cells .

- Structure-Activity Relationship (SAR) : Investigations into the SAR indicate that the presence of methoxy groups significantly enhances both antimicrobial and anticancer activities .

Q & A

Q. Key Reaction Parameters :

- Catalyst : AgNO₃ or related silver salts.

- Oxidant : K₂S₂O₈.

- Solvent : Acetonitrile or DMF.

- Temperature : 80–100°C.

Advanced Mechanistic Insight :

The reaction likely involves:

Generation of an acyl radical from the acid via single-electron oxidation.

Radical addition to the alkene, followed by intramolecular C–H cyclization.

Aromatic stabilization through electron-donating methoxy groups enhances radical stability .

What methodologies confirm the structural integrity of derivatives synthesized from this compound?

Q. Basic Analytical Workflow :

- Purity Assessment : Thin-layer chromatography (TLC) on silica gel plates (e.g., Merck 9385) with UV visualization at λ = 254 nm .

- Structural Confirmation :

Q. Advanced Characterization :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]+ for a peptidomimetic derivative: m/z 540.2, calculated 540.19) .

- X-ray Crystallography : Resolves absolute configurations of intermediates (e.g., CCDC 1965912 for related indole derivatives) .

What role does this compound play in synthesizing anti-tubulin agents?

Advanced Application :

The acid serves as a key precursor in the modified Fiesselmann thiophene synthesis to produce 3-amino-2-(3,4,5-trimethoxybenzoyl)-5-aryl-thiophenes. These derivatives inhibit tubulin polymerization and exhibit potent antiproliferative activity .

Q. Methodology :

Generate a β-mercapto anion from O-ethyl-5-[2-oxo-2-(3,4,5-trimethoxyphenyl)-ethyl]dithiocarbonate using piperidine.

React with β-chloro-aryl cinnamonitriles under thermal conditions (80–120°C).

Purify via column chromatography and validate bioactivity using in vitro tubulin polymerization assays .

Q. Key Data :

| Derivative | IC₅₀ (Tubulin Inhibition) | Antiproliferative Activity (GI₅₀, μM) |

|---|---|---|

| Thiophene A | 0.8 ± 0.1 μM | 0.12 ± 0.03 |

| Thiophene B | 1.2 ± 0.2 μM | 0.25 ± 0.05 |

How is this acid applied in peptidomimetic drug design?

Basic Application :

The acid is coupled with amines (e.g., compound 77 ) to synthesize peptidomimetics targeting biological transporters like P-glycoprotein. For example, compound 80 (15% yield) was characterized by ¹H-NMR and HRMS for structural validation .

Q. Advanced Optimization :

- Coupling Conditions : Use N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) in anhydrous DCM.

- Challenges : Low yields due to steric hindrance from the trimethoxyphenyl group; optimized via microwave-assisted synthesis .

What are the metabolic or stability profiles of derivatives containing this acid?

Q. Advanced Research :

- In Vivo Stability : Derivatives like 4a (75% yield) show extended half-lives (>6 hours) in rodent plasma due to methoxy groups reducing oxidative metabolism.

- Phase II Metabolism : Glucuronidation studies using UDP-glucuronosyltransferases (UGTs) identify major conjugation sites at the carboxylic acid group .

Q. Key Stability Data :

| Derivative | Plasma Half-Life (h) | Metabolic Clearance (mL/min/kg) |

|---|---|---|

| 4a | 6.2 ± 0.5 | 12.3 ± 1.2 |

| 4b | 4.8 ± 0.3 | 18.7 ± 2.1 |

How do electronic effects of the trimethoxyphenyl group influence reactivity?

Q. Advanced Mechanistic Study :

- Radical Stabilization : Electron-donating methoxy groups enhance resonance stabilization of acyl radicals, improving reaction efficiency in K₂S₂O₈-mediated reactions .

- Steric Effects : Ortho-methoxy groups hinder nucleophilic attacks, necessitating elevated temperatures (e.g., 100°C) for amide couplings .

Computational Support :

DFT calculations show a 15% reduction in activation energy for radical intermediates compared to non-methoxy analogues .

What synthetic strategies mitigate low yields in multi-step reactions involving this acid?

Q. Advanced Optimization :

- One-Pot Reactions : Combine steps (e.g., reduction, chlorination, cyanation) to minimize intermediate isolation (64.2% overall yield achieved for related compounds) .

- Microwave Assistance : Reduce reaction times from hours to minutes (e.g., peptidomimetic synthesis in 30 minutes vs. 6 hours conventionally) .

Q. Yield Comparison :

| Method | Yield (%) | Time (h) |

|---|---|---|

| Conventional Stepwise | 45–50 | 24 |

| One-Pot/Microwave | 60–65 | 4–6 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.